molecular formula C27H36O11 B1255074 Tinocrisposide

Tinocrisposide

Cat. No. B1255074
M. Wt: 536.6 g/mol
InChI Key: RBPCODNTTHTSFN-ZDMQDBCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tinocrisposide is a natural product found in Tinospora crispa with data available.

Scientific Research Applications

Antihyperglycemic Activity of Tinocrisposide

Tinocrisposide, a furanoditerpene glycoside from Tinospora crispa, has demonstrated potential antihyperglycemic activity. This was observed through its ability to stimulate the differentiation of 3T3-L1 adipocyte cells, which is a significant mechanism in managing hyperglycemia. The study conducted by Adnan et al. (2018) revealed that tinocrisposide in varying concentrations showed significant lipid droplets accumulation in these cells, indicating its efficacy in this regard.

Anti-inflammatory Activity of Tinocrisposide

Another significant application of tinocrisposide is in the area of inflammation control. Adnan et al. (2018) discovered that tinocrisposide inhibits nitric oxide production in lipopolysaccharides-stimulated RAW 264.7 cells, a key factor in inflammatory processes. This suggests that tinocrisposide can potentially be developed as an anti-inflammatory drug, especially since nitric oxide is a critical mediator in inflammatory diseases.

In Vitro Anti-Inflammatory Activity of Tinocrisposide

Further emphasizing its anti-inflammatory properties, a study by Adnan et al. (2019) evaluated the effect of tinocrisposide on human red blood cells (HRBC) by increasing membrane stability in vitro. This study demonstrated that tinocrisposide effectively increases the membrane stability of HRBC, indicating its role in reducing cellular inflammation.

properties

Product Name

Tinocrisposide

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

IUPAC Name

methyl (2S,4aR,6R,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C27H36O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16-,17+,18-,19+,20+,21-,22+,25-,26+,27-/m0/s1

InChI Key

RBPCODNTTHTSFN-ZDMQDBCMSA-N

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@@H]1C[C@H]([C@@]3([C@H]2CCC=C3C(=O)OC)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5

Canonical SMILES

CC12CC(OC(=O)C1CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5

synonyms

borapetoside C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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